molecular formula C8H9NO2S B14612845 Benzenamine, 4-methoxy-2-methyl-N-sulfinyl- CAS No. 56911-11-6

Benzenamine, 4-methoxy-2-methyl-N-sulfinyl-

Cat. No.: B14612845
CAS No.: 56911-11-6
M. Wt: 183.23 g/mol
InChI Key: ZCYADXJIDOQYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbenzenamine typically involves the reduction of 3-Methyl-4-nitroanisole. The process includes the following steps :

    Nitration: 3-Methyl-4-nitroanisole is prepared by nitrating 3-Methyl-4-methoxytoluene.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-2-methylbenzenamine may involve large-scale catalytic hydrogenation processes, where the nitro compound is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbenzenamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methoxy-2-methylbenzenamine is used in various scientific research applications, including :

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzenamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity towards these targets. The N-sulfinyl group can participate in various chemical reactions, altering the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methoxyaniline: Similar structure but lacks the N-sulfinyl group.

    4-Methoxy-N-methylbenzenamine: Contains a methyl group on the nitrogen instead of the N-sulfinyl group.

    m-Cresidine: Another derivative of benzenamine with different substituents.

Uniqueness

4-Methoxy-2-methylbenzenamine is unique due to the presence of the N-sulfinyl group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable in specific research and industrial applications .

Properties

CAS No.

56911-11-6

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(sulfinylamino)benzene

InChI

InChI=1S/C8H9NO2S/c1-6-5-7(11-2)3-4-8(6)9-12-10/h3-5H,1-2H3

InChI Key

ZCYADXJIDOQYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=S=O

Origin of Product

United States

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